REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].[Na].[OH:16]O>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.NCP(=O)(O)O>[O:16]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:3.4,^1:14|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(=O)C2C(CC=CC2)C1=O
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
three-mouth
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
catalyst
|
Smiles
|
NCP(O)(O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
thermometer, stirring apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
ADDITION
|
Details
|
were dropped in over the course of 180 minutes through the dropping funnel
|
Duration
|
180 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
removing the excess hydrogen peroxide with 300 ml of saturated aqueous sodium thiosulfate solution
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Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted twice with 200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting ethyl acetate solution was dried overnight with anhydrous sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
by removing the solvent ethyl acetate using
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purifying by column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC3C(CC21)C(=O)N(C3=O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |